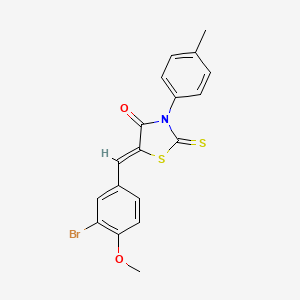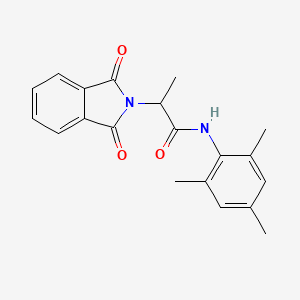![molecular formula C23H33N3O5S B5216529 N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used in the study of immunology, pharmacology, and toxicology. DNBS is a potent hapten that can elicit a strong immune response in experimental animals.
作用機序
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is a hapten that can bind to proteins in the body and elicit an immune response. It can form covalent bonds with proteins and induce the production of antibodies. The immune response to N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is mediated by T cells, which recognize the N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide-protein complex and initiate an immune response.
Biochemical and Physiological Effects:
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can induce inflammation and tissue damage in experimental animals. It can cause colitis, liver injury, and lung injury. N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can also affect the function of immune cells, such as T cells and macrophages. The physiological effects of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide are mediated by the immune response to the hapten-protein complex.
実験室実験の利点と制限
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is a potent hapten that can elicit a strong immune response in experimental animals. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be toxic and can cause tissue damage in experimental animals. The use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide requires careful consideration of the dose and route of administration to minimize toxicity.
将来の方向性
There are several future directions for the use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in scientific research. One direction is the study of the role of T cells in the immune response to N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide. Another direction is the use of N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in the study of drug-induced liver injury and the toxicity of environmental pollutants. Additionally, N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be used to study the mechanisms of inflammation and tissue damage in experimental animals.
合成法
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide can be synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dibutyl-2-amino-1-propanol in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization.
科学的研究の応用
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has been widely used in scientific research as a hapten to study the immune system. It has been used to induce experimental colitis in animals and to study the role of T cells in the immune response. N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has also been used to study the mechanisms of drug-induced liver injury and to evaluate the toxicity of environmental pollutants.
特性
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S/c1-3-5-16-24(17-6-4-2)18-22(27)19-25(20-10-8-7-9-11-20)32(30,31)23-14-12-21(13-15-23)26(28)29/h7-15,22,27H,3-6,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHIKMVSMDOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)
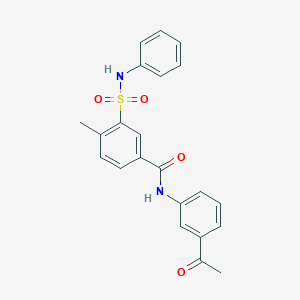

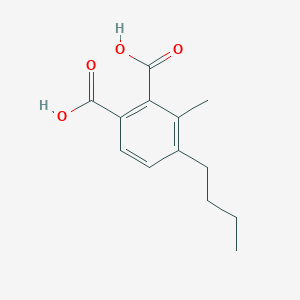
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
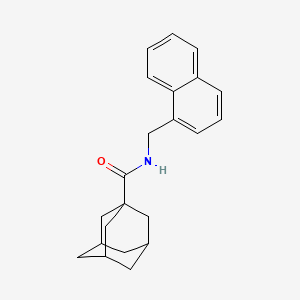
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
